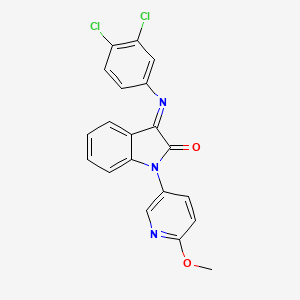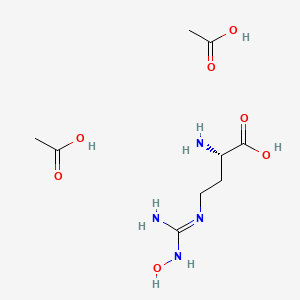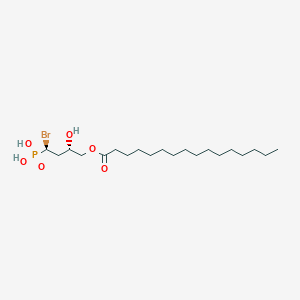
Pbmc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peripheral blood mononuclear cells (PBMCs) are a diverse group of blood cells that have a single round nucleus. This group includes lymphocytes (T cells, B cells, and natural killer cells) and monocytes. These cells are crucial in the immune system’s response to pathogens and are widely used in immunological research and diagnostics .
准备方法
Synthetic Routes and Reaction Conditions
PBMCs are typically isolated from whole blood using density gradient centrifugation. This method involves layering diluted blood over a density gradient medium, such as Ficoll-Paque, and centrifuging it. The PBMCs form a distinct layer that can be collected and washed to remove any remaining platelets .
Industrial Production Methods
In an industrial setting, PBMCs are often isolated using automated systems that can process large volumes of blood. These systems use similar principles of density gradient centrifugation but are designed for high-throughput and consistent results. The cells are then cryopreserved using cryoprotectants like dimethyl sulfoxide (DMSO) for long-term storage .
化学反应分析
PBMCs undergo various biochemical reactions, primarily related to their immune functions. These reactions include:
Oxidation and Reduction: PBMCs produce reactive oxygen species (ROS) during immune responses, which can lead to oxidative stress and subsequent reduction reactions to neutralize these species.
Substitution Reactions: These cells can undergo receptor-ligand interactions, where specific molecules bind to cell surface receptors, triggering intracellular signaling pathways.
Common reagents used in these reactions include cytokines, antibodies, and various signaling molecules. The major products formed are typically related to immune responses, such as cytokines and other signaling proteins .
科学研究应用
PBMCs have a wide range of applications in scientific research:
Immunology: They are used to study immune responses, including the development of vaccines and understanding autoimmune diseases.
Cancer Research: PBMCs are used in the development of immunotherapies, such as CAR-T cell therapy, where T cells are engineered to target cancer cells.
Regenerative Medicine: These cells can differentiate into various cell types, making them useful in regenerative therapies.
Drug Development: PBMCs are used to test the efficacy and toxicity of new drugs, particularly those targeting the immune system.
作用机制
The mechanism of action of PBMCs involves their role in the immune system. They recognize and respond to pathogens through various receptors on their surface. T cells, for example, recognize antigens presented by major histocompatibility complex (MHC) molecules on infected cells, leading to their activation and proliferation. Monocytes can differentiate into macrophages and dendritic cells, which are crucial for antigen presentation and initiating immune responses .
相似化合物的比较
PBMCs can be compared to other immune cells, such as granulocytes and erythrocytes:
Granulocytes: Unlike PBMCs, granulocytes have multi-lobed nuclei and are primarily involved in the immediate response to infections.
Erythrocytes: These cells lack nuclei and are responsible for oxygen transport, not immune responses.
PBMCs are unique due to their single round nucleus and their ability to differentiate into various cell types, making them versatile tools in research and therapy .
Conclusion
Peripheral blood mononuclear cells are indispensable in immunological research and diagnostics. Their ability to undergo various biochemical reactions and their wide range of applications in scientific research make them valuable tools in understanding and treating diseases. Their unique properties and versatility set them apart from other blood cells, highlighting their importance in both basic and applied sciences.
属性
分子式 |
C26H30N2O4 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC 名称 |
[(1S)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C26H30N2O4/c1-20(23-11-7-4-8-12-23)32-26(29)28(16-15-27)18-22-13-14-24(25(17-22)30-2)31-19-21-9-5-3-6-10-21/h3-14,17,20H,15-16,18-19,27H2,1-2H3/t20-/m0/s1 |
InChI 键 |
URRBLVUOXIGNQR-FQEVSTJZSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
规范 SMILES |
CC(C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-cyclohexyl-2,2-difluoro-3-hydroxy-N-(2-methylbutyl)-4-[2-[[2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoylamino]pentanamide](/img/structure/B10772752.png)
![3-[[2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carbonyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B10772755.png)


![2-(3-chlorophenyl)-4-methyl-5-[(2R)-1-[(1,3-thiazol-2-yl)carbonyl]pyrrolidin-2-yl]pyridine](/img/structure/B10772769.png)

![N-[(2S)-1-[[(2S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10772786.png)
![[1-bromo-(3S)-hydrox-4-(palmitoyloxy)butyl]phosphate](/img/structure/B10772797.png)
![(4-chlorophenyl) N-[2-[4-(4-hydroxypiperidine-1-carbonyl)cyclohexyl]ethyl]-N-methylcarbamate](/img/structure/B10772798.png)
![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772802.png)
methyl}(hydroxy)phosphoryl)butanoic acid](/img/structure/B10772811.png)
![(4S)-5-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-methyl-2-[[2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]-(4-phenylphenyl)sulfonylamino]acetyl]amino]pentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid](/img/structure/B10772820.png)

![(6S,7R,10S)-6-N-hydroxy-10-N-[2-(methylamino)-2-oxoethyl]-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide](/img/structure/B10772838.png)
